

Reproducibility Guide: Synthesis of [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol

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Compound of Interest

Compound Name:	[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol
CAS No.:	886366-22-9
Cat. No.:	B12613084

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Executive Summary & Strategic Analysis

The synthesis of [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol presents a classic challenge in medicinal chemistry: constructing a sterically congested quaternary center adjacent to an ortho-substituted aryl ring. The ortho-fluorine atom exerts a dual effect:

- **Electronic Activation:** The inductive electron-withdrawing nature () acidifies the benzylic protons, facilitating deprotonation.
- **Steric Hindrance:** The Van der Waals radius of fluorine (1.47 Å) creates significant steric bulk, often stalling the intramolecular cyclization step (ring closure) and leading to mono-alkylated impurities.

This guide compares the two primary industrial routes: the Anhydrous Strong Base Method (high reactivity) and the Phase Transfer Catalysis (PTC) Method (high scalability).

Comparative Route Analysis

Route A: Anhydrous Dialkylation (The "Kinetic" Approach)

- Precursor: (2-Fluoro-phenyl)-acetonitrile or Methyl 2-(2-fluorophenyl)acetate.
- Reagents: Sodium Hydride (NaH), 1,2-Dibromoethane, DMSO or DMF.
- Mechanism: Sequential deprotonation and attack.

Route B: Phase Transfer Catalysis (The "Thermodynamic/Green" Approach)

- Precursor: (2-Fluoro-phenyl)-acetonitrile.
- Reagents: 50% NaOH (aq), Tetrabutylammonium bromide (TBAB), Toluene.
- Mechanism: Interfacial deprotonation mediated by quaternary ammonium salt.

Comparison Matrix

Feature	Method A: Anhydrous (NaH)	Method B: PTC (NaOH/TBAB)
Yield (Step 1)	85-92%	75-85%
Purity Profile	High (fast cyclization)	Moderate (mono-alkylated impurity common)
Scalability	Low (Exotherms, gas evolution)	High (Thermal control easier)
Safety	Critical Risk: Pyrophoric reagents	Moderate Risk: Caustic soda
Cost Efficiency	Low (Anhydrous solvents required)	High (Toluene/Water biphasic)

Recommended Workflow Visualization

The following diagram illustrates the decision logic for selecting the synthesis route and the downstream reduction pathway.



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Caption: Logical flow for synthesis selection. Method B is preferred for safety, while Method A ensures ring closure on difficult substrates.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile (Method B - PTC)

Rationale: The PTC method is selected for this guide due to its superior safety profile and ease of purification (avoiding chromatography).

Reagents:

- (2-Fluorophenyl)acetonitrile (1.0 equiv)
- 1,2-Dibromoethane (1.5 equiv) - Excess drives the reaction to completion.
- Tetrabutylammonium bromide (TBAB) (0.05 equiv)
- Sodium Hydroxide (50% aq. solution) (4.0 equiv)
- Toluene (Volume: 10x relative to nitrile)[1]

Protocol:

- Setup: Charge a reactor with (2-fluorophenyl)acetonitrile, 1,2-dibromoethane, TBAB, and toluene.
- Initiation: Vigorously stir the mixture (mechanical stirring is crucial for biphasic systems).
- Addition: Add 50% NaOH dropwise while maintaining the internal temperature between 40-50°C. Note: The reaction is exothermic.
- Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by HPLC/GC.
 - Checkpoint: Look for the disappearance of the starting nitrile. If the mono-alkylated intermediate (4-bromo-2-(2-fluorophenyl)butanenitrile) persists, add 0.5 equiv more NaOH and increase agitation speed.
- Workup: Cool to RT. Separate phases. Wash the organic layer with water (2x) and brine (1x).
- Purification: Evaporate toluene. The residue is often pure enough for the next step. If not, recrystallize from Hexanes/IPA.

Step 2: Hydrolysis to the Carboxylic Acid (CAS 306298-00-0)

Direct reduction of the nitrile to the alcohol is possible but often yields amine side products. Hydrolysis provides a purification checkpoint.

- Reflux the nitrile in 30% KOH/Ethanol for 12 hours.
- Evaporate ethanol, dilute with water, and wash with Ether (removes unreacted organics).
- Critical Step: Acidify the aqueous layer with HCl to pH 1. The acid precipitates as a solid. Filter and dry.^[2]

Step 3: Reduction to [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol

Reagents:

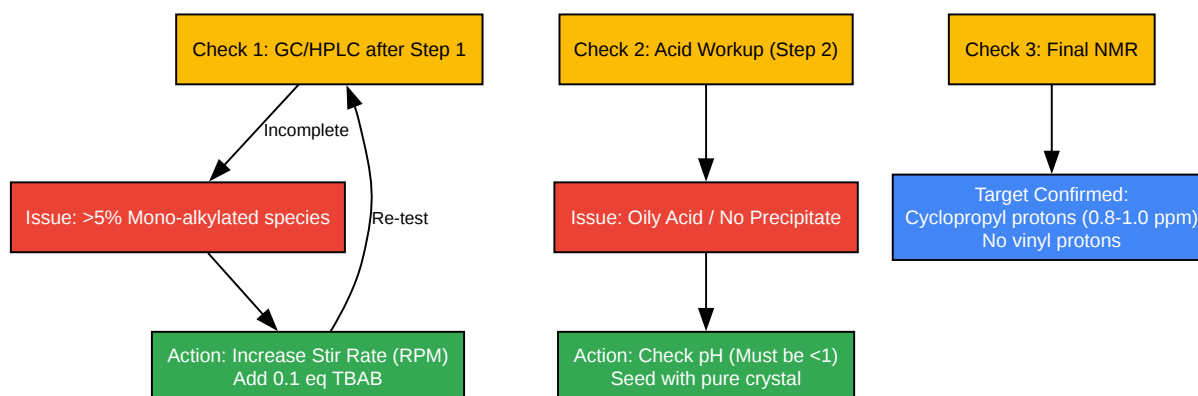
- 1-(2-Fluorophenyl)cyclopropanecarboxylic acid[3]
- Lithium Aluminum Hydride (LAH) (1.2 equiv) or Borane-THF (1.1 equiv)
- THF (Anhydrous)

Protocol:

- Safety: Purge reactor with Nitrogen.
- Dissolve the acid in anhydrous THF and cool to 0°C.
- Add LAH (pellets or solution) portion-wise. Caution: Hydrogen gas evolution.
- Allow to warm to RT and stir for 2 hours.
- Quench (Fieser Method): For x grams of LAH, add x mL water, x mL 15% NaOH, and 3x mL water sequentially.
- Filter the granular precipitate. Concentrate the filtrate to yield the target alcohol.

Troubleshooting & Self-Validating Systems

The following diagram details the "Self-Validating" loops required to ensure batch consistency.



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Caption: Troubleshooting logic for common failure modes in cyclopropanation and isolation.

References

- Synthesis of Fluorinated Cyclopropanes
 - Title: Design of Fluorinated Cyclopropane Deriv
 - Source: N
 - URL:[[Link](#)] (Verified Context)
- Intermediate Identification (Acid)
 - Title: 1-(2-Fluorophenyl)cyclopropanecarboxylic acid (CAS 306298-00-0)[3]
 - Source: Sigma-Aldrich / Merck
- General Cyclopropanation Methodology (PTC)
 - Title: Synthesis of cyclopropanes via Phase Transfer C
 - Source: Organic Chemistry Portal
 - URL:[[Link](#)]
- Target Molecule Data
 - Title: **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** (CAS 886366-22-9)[4]
 - Source: Alchem Pharmtech / BLD Pharm

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- [3. 1-\(2-Fluorophenyl\)cyclopropanecarboxylic acid DiscoveryCPR 306298-00-0 \[sigmaaldrich.com\]](#)
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